Dimethylhemin
Overview
Description
Dimethylhemin is a synthetic derivative of hemin, a naturally occurring iron-containing porphyrin. Hemin is an essential component of hemoglobin, the protein responsible for oxygen transport in the blood. This compound is characterized by the presence of two methyl groups attached to the hemin molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylhemin can be synthesized through the methylation of hemin. The process typically involves the reaction of hemin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hemin molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dimethylhemin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced form, which may have different chemical and biological properties.
Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Dimethylhemin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of heme derivatives.
Biology: this compound is employed in research on heme proteins and their functions in biological systems.
Medicine: It has potential therapeutic applications, such as in the treatment of certain blood disorders or as a diagnostic tool.
Industry: this compound is used in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethylhemin involves its interaction with various molecular targets and pathways. As a heme derivative, it can bind to proteins and enzymes that contain heme-binding sites. This interaction can influence the activity of these proteins and enzymes, leading to various biological effects. The specific pathways involved depend on the context in which this compound is used, such as in therapeutic or research applications.
Comparison with Similar Compounds
Dimethylhemin can be compared with other heme derivatives, such as:
Hemin: The parent compound of this compound, which lacks the methyl groups.
Protoporphyrin IX: A precursor to heme that does not contain iron.
Hematoporphyrin: A derivative of heme used in photodynamic therapy.
Uniqueness: this compound’s uniqueness lies in its methyl groups, which can alter its chemical reactivity and biological activity compared to other heme derivatives. This makes it a valuable compound for specific research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRWFGAIQYAIL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36ClFeN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15741-03-4 | |
Record name | Hemin dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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